N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzoxazole, a phenyl group, a sulfonyl group, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and phenyl groups are aromatic, which could contribute to the stability of the molecule. The sulfonyl group is a good leaving group, which could make the molecule reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the presence of functional groups, and its stereochemistry. For example, it might have a high melting point if it’s a solid, or a low boiling point if it’s a liquid. It could also be soluble in certain solvents and insoluble in others .Scientific Research Applications
Organic Synthesis
This compound is utilized in the synthesis of various N-heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. A notable application is in the rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates . This process enables the creation of significant N-heterocycles, such as five-membered N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles, from readily available starting materials in a single step .
Antimicrobial Research
Benzoxazole derivatives, including the compound , have been synthesized and evaluated for their antimicrobial properties. They have shown effectiveness against bacterial strains like Bacillus subtilis, Streptococcus pneumonia, Escherichia coli, and Staphylococcus aureus, as well as fungal strains such as Aspergillus niger and Candida albicans . This makes them valuable in the search for new antimicrobial agents.
Optical Brightening
Compounds with a benzoxazole structure are known to be used as optical brighteners. They convert UV light into visible light and are commonly added to thermoplastic resins, acrylic resins, polyester fibers, paints, coatings, and printing inks to enhance brightness .
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-7-6-16-29(17-18)34(31,32)20-14-12-19(13-15-20)25(30)27-22-9-3-2-8-21(22)26-28-23-10-4-5-11-24(23)33-26/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBZIBHXSIGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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